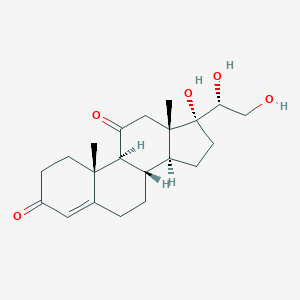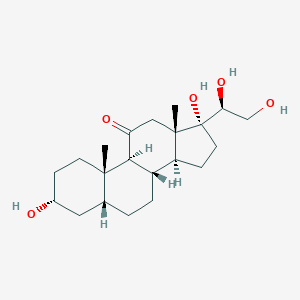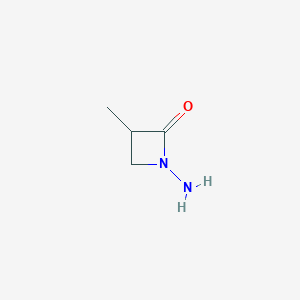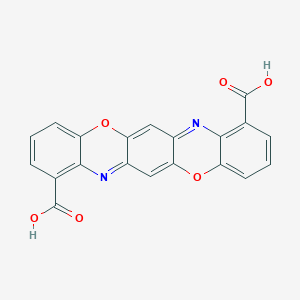
Triphenodioxazine-1,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PTDA is a heterocyclic organic compound that belongs to the family of dioxazines. It is a red-violet powder that is insoluble in water but soluble in organic solvents. PTDA has been used in various fields, including materials science, electronics, and organic synthesis. However, its potential applications in scientific research have recently been explored.
Mecanismo De Acción
The mechanism of action of PTDA is not fully understood, but it is believed to involve the formation of a charge transfer complex with the target biomolecule. This complex can then undergo photoinduced electron transfer, leading to the generation of reactive oxygen species and subsequent cellular damage.
Efectos Bioquímicos Y Fisiológicos
PTDA has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. It has also been found to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. However, the exact biochemical and physiological effects of PTDA are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PTDA is its high fluorescence quantum yield, which allows for sensitive detection in fluorescence imaging. It is also biocompatible, making it suitable for use in biological systems. However, PTDA has limitations in terms of stability and solubility, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for PTDA research, including the development of new synthetic methods, the exploration of its potential as a theranostic agent, and the investigation of its interactions with various biomolecules. Additionally, the use of PTDA in combination with other imaging agents and drugs could enhance its efficacy and broaden its applications.
In conclusion, PTDA is a promising compound with potential applications in scientific research. Its unique optical properties and biocompatibility make it an ideal candidate for fluorescence imaging, bioimaging, and drug delivery. However, further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Métodos De Síntesis
PTDA can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a catalyst, followed by reduction and cyclization. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
PTDA has shown potential in various scientific research applications, including fluorescence imaging, bioimaging, and drug delivery. Its unique optical properties, such as high fluorescence quantum yield and large Stokes shift, make it an ideal candidate for fluorescence imaging. PTDA has also been used as a contrast agent in bioimaging due to its ability to selectively bind to certain biomolecules. In addition, PTDA has been explored as a drug delivery agent due to its biocompatibility and ability to encapsulate drugs.
Propiedades
Número CAS |
136497-59-1 |
|---|---|
Nombre del producto |
Triphenodioxazine-1,8-dicarboxylic acid |
Fórmula molecular |
C20H10N2O6 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid |
InChI |
InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26) |
Clave InChI |
VCCQDVHRGCHIHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Otros números CAS |
136497-59-1 |
Sinónimos |
TPODC triphenodioxazine-1,8-dicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



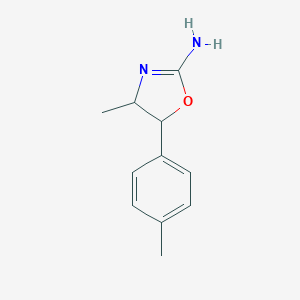
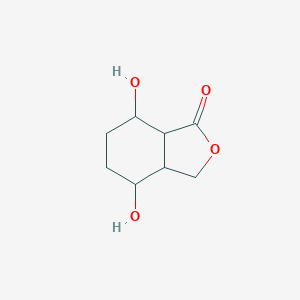
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)
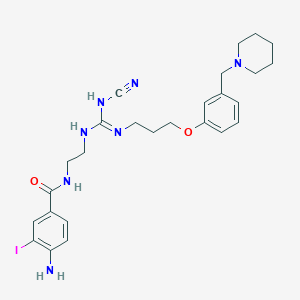
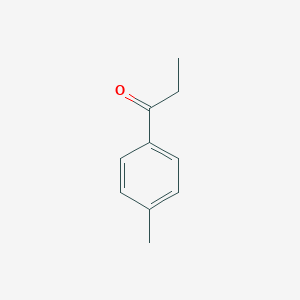
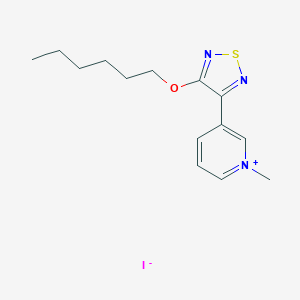
![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
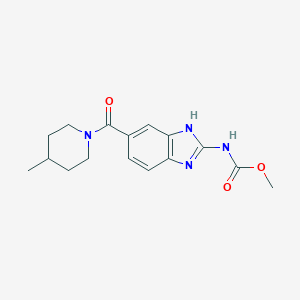
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
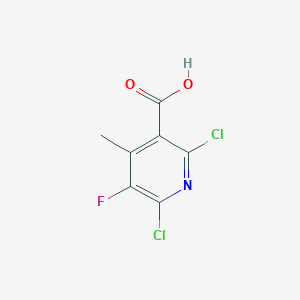
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
